

# What are the physical and chemical properties of O-(4-Nitrobenzoyl)hydroxylamine?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: O-(4-Nitrobenzoyl)hydroxylamine

Cat. No.: B1297418

[Get Quote](#)

## An In-depth Technical Guide to O-(4-Nitrobenzoyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **O-(4-Nitrobenzoyl)hydroxylamine**, including detailed experimental protocols and characterization data.

## Physical and Chemical Properties

**O-(4-Nitrobenzoyl)hydroxylamine** is a versatile reagent in organic synthesis. Its properties are summarized below.

Table 1: General and Physical Properties of **O-(4-Nitrobenzoyl)hydroxylamine**

Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	182.13 g/mol	[1]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	85.0 °C (with decomposition) or 109 °C (with decomposition)	[2][3]
Boiling Point	361.4 ± 44.0 °C at 760 mmHg (Predicted)	[3]
Density	1.441 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Water Solubility	Slightly soluble	
pKa	-2.68 ± 0.70 (Predicted)	
Storage	2-8°C, under an inert atmosphere	[2]

Note on Melting Point: There is a discrepancy in the reported melting point in commercial sources. It is advisable to determine the melting point of a synthesized or acquired batch for accurate characterization.

## Synthesis of O-(4-Nitrobenzoyl)hydroxylamine

A common and effective method for the synthesis of **O-(4-Nitrobenzoyl)hydroxylamine** is the acylation of hydroxylamine with 4-nitrobenzoyl chloride.

### Experimental Protocol: Synthesis of O-(4-Nitrobenzoyl)hydroxylamine

This protocol is based on the general principles of acylation of hydroxylamine.

#### Materials:

- 4-Nitrobenzoyl chloride

- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Pyridine
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Ice bath
- Standard glassware for extraction and filtration
- Rotary evaporator
- NMR tube, IR spectrometer, Mass spectrometer for characterization

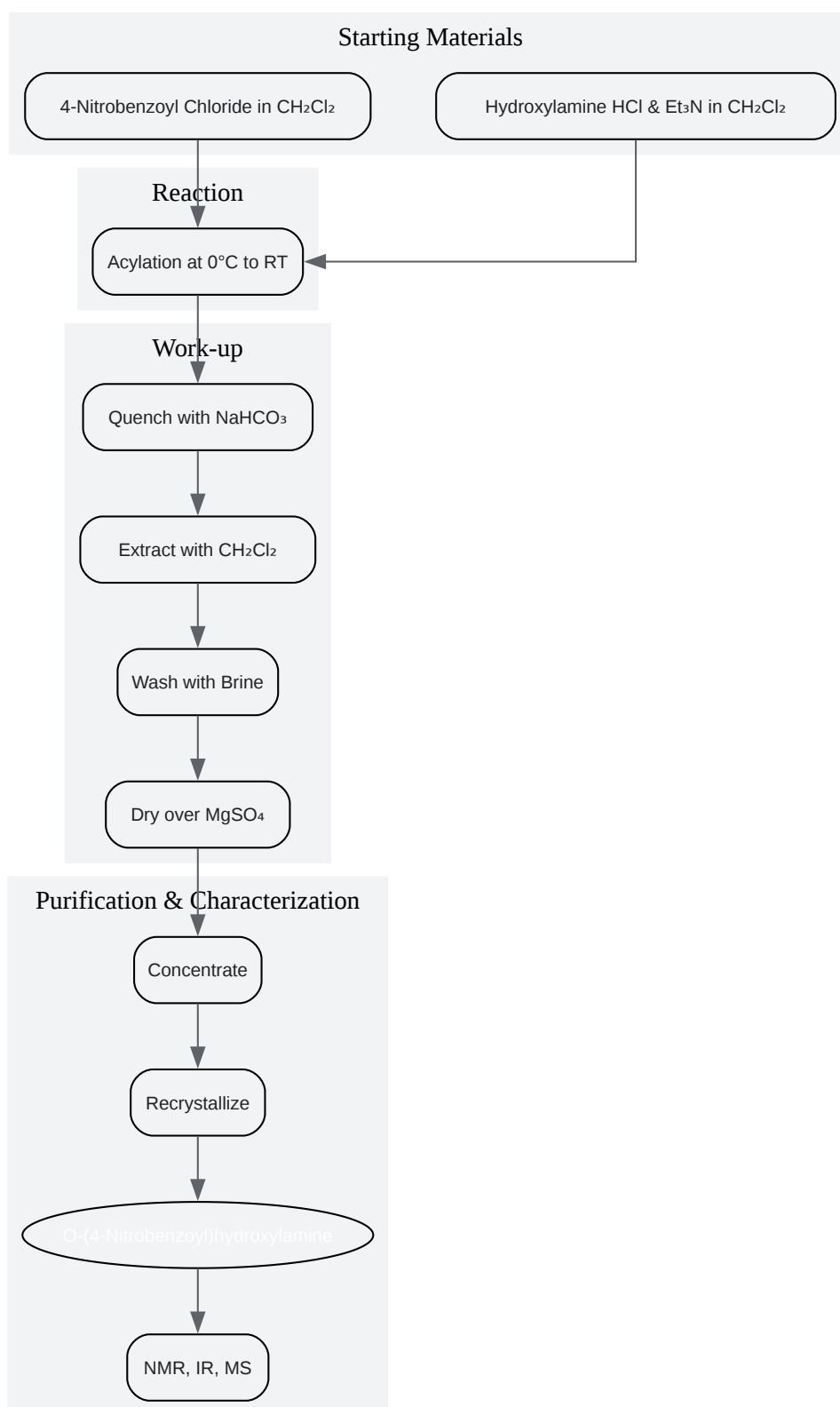
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve hydroxylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
- **Base Addition:** To the cooled suspension, slowly add triethylamine or pyridine (2.2 equivalents) dropwise. Stir the mixture for 10-15 minutes at 0 °C.
- **Acylation:** Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a separate flask with anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise

to the reaction mixture at 0 °C over a period of 30 minutes.

- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter off the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
  - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford **O-(4-Nitrobenzoyl)hydroxylamine** as a crystalline solid.
- Characterization: Confirm the identity and purity of the product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and mass spectrometry.

Diagram 1: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **O-(4-Nitrobenzoyl)hydroxylamine**.

## Spectral Data for Characterization

While specific experimental spectra for **O-(4-Nitrobenzoyl)hydroxylamine** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Data for **O-(4-Nitrobenzoyl)hydroxylamine**

Technique	Expected Features
$^1\text{H}$ NMR	- Aromatic protons (AA'BB' system): Two doublets in the range of $\delta$ 8.0-8.5 ppm. - $-\text{NH}_2$ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.
$^{13}\text{C}$ NMR	- Carbonyl carbon (C=O): $\delta$ 160-170 ppm. - Aromatic carbons: Four signals in the range of $\delta$ 120-155 ppm.
FT-IR ( $\text{cm}^{-1}$ )	- N-H stretch: $\sim$ 3300-3200 (broad). - C=O stretch: $\sim$ 1750-1730. - N-O stretch (nitro): $\sim$ 1530 (asymmetric) and $\sim$ 1350 (symmetric). - C-N stretch: $\sim$ 1300-1200.
Mass Spec (EI)	- Molecular ion ( $\text{M}^+$ ): $m/z = 182$ . - Fragmentation: Loss of $-\text{ONH}_2$ ( $m/z = 150$ ), loss of $-\text{NO}_2$ ( $m/z = 136$ ).

## Chemical Reactivity

**O-(4-Nitrobenzoyl)hydroxylamine** exhibits reactivity characteristic of O-acyl hydroxylamines. The electron-withdrawing 4-nitrobenzoyl group activates the molecule for specific transformations.

### 4.1. Nucleophilic Attack on the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the acyl-oxygen bond.

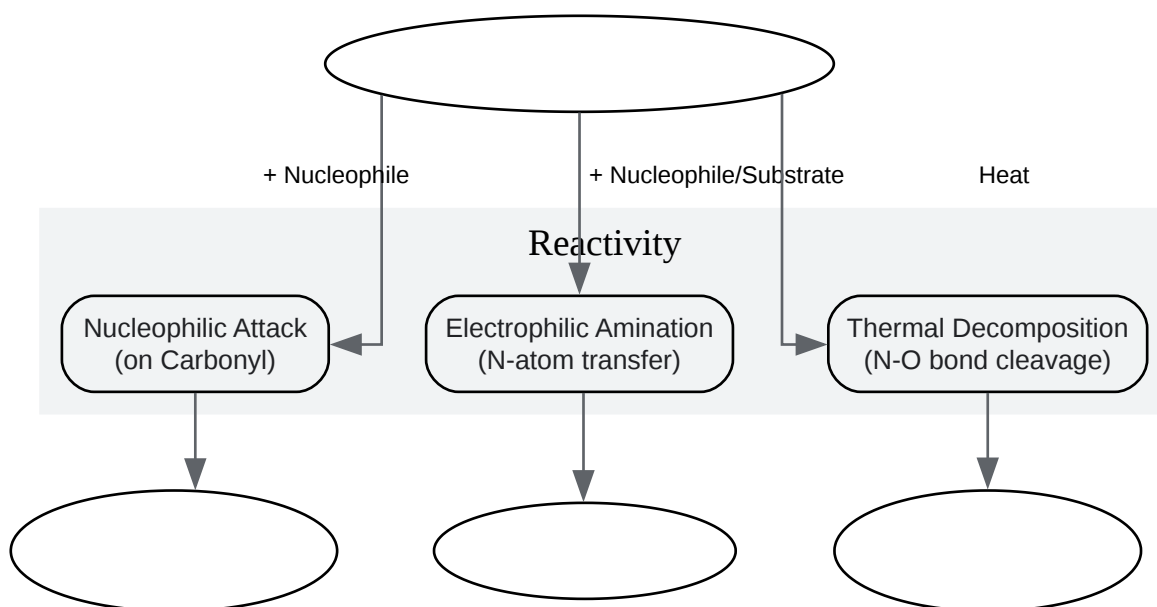
## 4.2. Electrophilic Amination

The nitrogen atom of the hydroxylamine moiety can act as an electrophilic aminating agent, particularly after activation. This is a key application of O-acyl hydroxylamines in organic synthesis for the formation of N-N and N-C bonds.

## 4.3. Thermal Decomposition

O-acyl hydroxylamines are known to be thermally unstable. The decomposition can be autocatalytic and highly exothermic. The presence of the nitro group in **O-(4-Nitrobenzoyl)hydroxylamine** may further influence its thermal stability. The decomposition likely proceeds through the cleavage of the weak N-O bond.

Diagram 2: Reactivity Pathways



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **O-(4-Nitrobenzoyl)hydroxylamine**.

## Safety Information

**O-(4-Nitrobenzoyl)hydroxylamine** should be handled with care, following standard laboratory safety procedures.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS07	Warning	H317: May cause an allergic skin reaction.

## Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
- P363: Wash contaminated clothing before reuse.
- P501: Dispose of contents/container to an approved waste disposal plant.

Due to its potential thermal instability, it is crucial to avoid heating the compound unnecessarily and to store it at the recommended temperature of 2-8°C.

This guide provides a foundational understanding of **O-(4-Nitrobenzoyl)hydroxylamine** for its safe handling and effective use in a research and development setting. For specific applications, it is recommended to consult the primary literature.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. O-(4-Nitrobenzoyl)hydroxylamine | 35657-36-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. O-(4-Nitrobenzoyl)hydroxylamine | CAS#:35657-36-4 | Chemsrsc [chemsrc.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of O-(4-Nitrobenzoyl)hydroxylamine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297418#what-are-the-physical-and-chemical-properties-of-o-4-nitrobenzoyl-hydroxylamine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)